1-(1-Fluoroethyl)-4-iodobenzene
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Overview
Description
1-(1-Fluoroethyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It features a benzene ring substituted with a fluoroethyl group and an iodine atom
Preparation Methods
The synthesis of 1-(1-Fluoroethyl)-4-iodobenzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. The reaction typically starts with the fluorination of ethylbenzene to introduce the fluoroethyl group, followed by iodination to attach the iodine atom. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(1-Fluoroethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding fluoroethylbenzoic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Fluoroethyl)-4-iodobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Fluoroethyl)-4-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its fluoroethyl and iodine substituents. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-(1-Fluoroethyl)-4-iodobenzene can be compared with other halogenated benzenes, such as:
- 1-(1-Fluoroethyl)-4-bromobenzene
- 1-(1-Fluoroethyl)-4-chlorobenzene
- 1-(1-Fluoroethyl)-4-fluorobenzene
These compounds share similar structural features but differ in their halogen substituentsFor instance, iodine is a larger and more polarizable atom compared to bromine, chlorine, and fluorine, which can influence the compound’s behavior in various reactions .
Properties
Molecular Formula |
C8H8FI |
---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-(1-fluoroethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
YBBGWEHMKAYDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)F |
Origin of Product |
United States |
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